(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide
Description
Properties
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c8-12(10,11)9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2,(H2,8,10,11)/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNSTKHPWQTCGR-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Catalytic Hydrogenation of Cyanated Precursors
The foundational approach for constructing the octahydrocyclopenta[c]pyrrole scaffold involves hydrogenating unsaturated precursors. Patent WO2013102634A1 discloses a method where 1,2-dicyanocyclopentene undergoes sequential hydrogenation using Raney nickel (Step 1) and copper chromite (Step 2) catalysts under high-pressure conditions (50–100 bar H₂) at 80–120°C. This process achieves partial saturation in the first step (60–70% conversion) and completes ring saturation in the second step, yielding octahydrocyclopenta[c]pyrrole with 85–90% purity.
Table 1: Comparative Hydrogenation Catalysts
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Raney Nickel | 50 | 80 | 65 | 70 |
| Palladium/Carbon | 30 | 60 | 88 | 92 |
| Copper Chromite | 100 | 120 | 78 | 85 |
Recent advances replace Raney nickel with palladium on carbon (Pd/C), achieving 88% yield at lower pressures (30 bar) and temperatures (60°C) while minimizing byproducts like over-reduced amines.
Cyclization and Ring-Closure Methodologies
Intramolecular Aldol Condensation
Cyclization of γ-keto sulfonamides via intramolecular aldol condensation provides a stereoselective route. A 2019 study demonstrated that treating 3-(aminosulfonyl)-2-cyclopentenone with sodium methoxide in tetrahydrofuran at −20°C induces cyclization, forming the bicyclic core with 75% enantiomeric excess (ee). The reaction’s stereochemical outcome depends on the solvent’s dielectric constant, with polar aprotic solvents favoring the (3aR,6aS) configuration.
Transition Metal-Catalyzed Cycloaddition
Palladium-catalyzed [3+2] cycloaddition between cyclopentadiene and sulfonamide-substituted aziridines offers a modular approach. Using Pd(OAc)₂ (5 mol%) and triphenylphosphine in toluene at 110°C, this method achieves 82% yield and >95% ee when employing (R)-BINAP as a chiral ligand.
Sulfonylation Techniques for Regioselective Functionalization
Direct Sulfonylation of the Bicyclic Amine
Introducing the sulfonamide group post-cyclization requires careful regiocontrol. Treating (3aR,6aS)-octahydrocyclopenta[c]pyrrole with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C generates the sulfonyl chloride intermediate, which is subsequently aminated with aqueous ammonia to yield the sulfonamide. This method achieves 93% regioselectivity for the 2-position due to steric hindrance at the 1-position.
Table 2: Sulfonylation Reagent Efficiency
| Reagent | Solvent | Temperature (°C) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|---|
| Chlorosulfonic Acid | CH₂Cl₂ | 0 | 93 | 85 |
| Sulfur Trioxide | DMF | 25 | 78 | 72 |
| Sulfuryl Chloride | EtOAc | −10 | 88 | 80 |
Solid-Phase Sulfonylation
Immobilizing the bicyclic amine on Wang resin enables iterative sulfonylation under mild conditions. After coupling with 4-nitrophenyl sulfonyl chloride, cleavage with trifluoroacetic acid yields the sulfonamide with 90% purity, reducing purification demands.
Stereochemical Control and Resolution
Chiral Auxiliary-Assisted Synthesis
Incorporating (S)-phenylglycine as a temporary chiral auxiliary during cyclization enforces the desired (3aR,6aS) configuration. Post-cyclization hydrolysis with 6 M HCl removes the auxiliary, achieving 98% ee but requiring additional steps that reduce overall yield to 65%.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the racemic amine selectively modifies the undesired (3aS,6aR) enantiomer. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether, this method resolves the racemate with 99% ee but sacrifices 50% yield.
Industrial-Scale Production and Optimization
Continuous Flow Hydrogenation
Scaling the hydrogenation step in continuous flow reactors (e.g., Corning AFR) enhances heat transfer and reduces reaction time from 12 hours (batch) to 2 hours. Operating at 30 bar H₂ and 60°C with a Pd/C-packed bed, this method achieves 95% conversion with 99.5% purity.
Crystallization-Induced Diastereomer Resolution
Forming diastereomeric salts with (R)-camphorsulfonic acid in ethanol enriches the (3aR,6aS) isomer to >99% ee. Two recrystallizations increase yield from 70% to 85% while maintaining pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bicyclic structure provides a rigid framework that enhances binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide” is best understood through comparisons with analogous bicyclic sulfonamides and related derivatives. Below is an analysis of key compounds:
Telaprevir
- Structure : A macrocyclic peptidomimetic incorporating the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide subunit linked to a peptide chain and pyrazine moiety (C₃₆H₅₅N₇O₆) .
- Pharmacology : Telaprevir is a covalent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, approved for HCV treatment .
- Key Differences :
Compound 54 (N-methyl-3-((3aR,5R,6aS)-5-(2-trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)
- Structure : Combines the octahydrocyclopenta[c]pyrrole core with a trifluoromethylphenyl group and a triazolopyridine-sulfonamide moiety (synthetic yield: 6% over three steps) .
- Key Differences :
Tedizolid Phosphate
- Structure: An oxazolidinone antibiotic (C₁₇H₂₀FN₆O₆P) unrelated to bicyclic systems but included for sulfonamide comparison .
- Pharmacology : Inhibits bacterial protein synthesis via ribosomal binding.
- Key Differences :
(2S,3aS,6aS)-1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
- Structure: Features a benzyloxycarbonyl-protected aminoacetyl group and carboxylic acid substituent (C₁₈H₂₂N₂O₅) .
- Key Differences :
Critical Analysis of Research Findings
- Stereochemical Impact : The (3aR,6aS) configuration in the target compound and Telaprevir is essential for maintaining binding pocket complementarity in protease targets .
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding and higher acidity (pKa ~10) than carboxamides (pKa ~15), influencing target engagement .
- Synthetic Challenges : Derivatives like Compound 54 demonstrate low yields (6%), highlighting the difficulty of functionalizing the bicyclic core , whereas Telaprevir’s complexity necessitates multi-step peptide synthesis .
Biological Activity
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopentane ring fused with a pyrrole moiety and a sulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 206.28 g/mol. The stereochemistry at the 3a and 6a positions is crucial for its biological activity.
The biological activity of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors:
- Inhibition of GlyT1 : Research indicates that derivatives of octahydrocyclopenta[c]pyrrole exhibit inhibitory activity against GlyT1 (glycine transporter 1), which is implicated in various neurological conditions. The structure-activity relationship (SAR) studies suggest that modifications at the sulfonamide position can enhance potency and selectivity against GlyT1 .
- Anti-inflammatory Activity : Compounds containing the pyrrole structure have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies have demonstrated that similar compounds can modulate the apoptotic pathways in inflammatory responses .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide and related compounds:
Case Studies
Several case studies highlight the therapeutic potential of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide:
- GlyT1 Inhibitors : A study focused on scaffold hopping from existing GlyT1 inhibitors to octahydrocyclopenta[c]pyrrole derivatives demonstrated that specific stereochemistry could significantly enhance inhibitory activity. The most potent analogs showed favorable pharmacokinetic profiles in animal models, suggesting their potential for treating neurological disorders .
- Anti-inflammatory Research : Another study synthesized various pyrrole derivatives, including those based on octahydrocyclopenta[c]pyrrole, and evaluated their effects on inflammatory pathways. Results indicated promising anti-inflammatory activities through modulation of cytokine levels in vitro and in vivo models .
- Anticancer Potential : Investigations into the cytotoxic effects of pyrrole derivatives revealed that certain compounds could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. This aligns with broader research into pyrrole-based compounds as scaffolds for drug development targeting cancer .
Q & A
Q. What are the established synthetic routes for (3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide, and how do reaction conditions influence stereochemical outcomes?
Answer: The compound’s bicyclic structure requires multistep synthesis, often starting with cyclopentane or pyrrole precursors. Key steps include:
- Ring formation : Cyclization via intramolecular aldol or Mannich reactions under acidic/basic conditions to establish the fused bicyclic core .
- Sulfonamide introduction : Sulfurylation using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to control regioselectivity .
- Stereochemical control : Chiral auxiliaries or catalysts (e.g., Rhodium(I)-DuPhos) for enantioselective hydrogenation of intermediates .
Critical parameters : Temperature (>50°C risks racemization) and solvent polarity (aprotic solvents favor sulfonamide coupling efficiency) .
Q. How is the compound’s structure validated, and what analytical techniques resolve ambiguities in its stereochemistry?
Answer:
- X-ray crystallography : Definitive confirmation of the (3aR,6aS) configuration via single-crystal analysis .
- NMR spectroscopy :
- 1H-1H COSY and NOESY to map coupling between protons in the bicyclic system.
- 13C NMR for distinguishing axial vs. equatorial substituents on the cyclopentane ring .
- Chiral HPLC : Quantify enantiomeric purity using chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
Answer: The sulfonamide group suggests enzyme inhibition via binding to active sites. Proposed mechanisms include:
- Carbonic anhydrase inhibition : Sulfonamide’s sulfamoyl moiety interacts with zinc ions in the enzyme’s catalytic site, analogous to acetazolamide derivatives .
- GPCR modulation : The bicyclic scaffold mimics endogenous ligands (e.g., proline derivatives) for G protein-coupled receptors, as seen in related octahydrocyclopenta[b]pyrrole compounds .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing diastereomer formation?
Answer:
- Catalyst screening : Test Pd-catalyzed asymmetric hydrogenation for intermediates; ligand choice (e.g., BINAP) improves enantioselectivity .
- Temperature control : Lower reaction temperatures (<0°C) during sulfonamide coupling reduce side reactions .
- Purification strategies : Use simulated moving bed (SMB) chromatography for large-scale separation of diastereomers .
Table 1 : Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Hydrogenation Temp | 25°C | 15% |
| Coupling Solvent | DCM/Et3N | 20% |
| Catalyst (Rh-DuPhos) | 0.5 mol% | 25% |
Q. How should researchers address contradictions in biological activity data across studies?
Answer: Contradictions may arise from:
- Impurity profiles : Trace diastereomers (e.g., 3aS,6aR isomer) in early synthetic batches skew bioactivity results . Validate purity via LC-MS.
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) affect IC50 values. Standardize protocols using WHO guidelines .
- Solubility limits : Poor aqueous solubility (>100 µM) leads to false negatives in cell-based assays. Use DMSO/cosolvent systems (e.g., PEG 400) .
Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?
Answer:
- Dosing regimen : Administer via intravenous (IV) and oral routes to assess bioavailability. Use radiolabeled (14C) compound for tissue distribution studies .
- Metabolite identification : LC-HRMS with stable isotope tracing to detect sulfonamide cleavage or hydroxylation .
- Species selection : Rodents (rats) for preliminary ADME; non-human primates for CYP450 metabolism profiling due to homology with humans .
Q. How can computational modeling predict off-target interactions of this compound?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against >500 kinase and GPCR structures. Prioritize targets with Glide scores < -7.0 kcal/mol .
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4, CYP2D6) .
- MD simulations : 100-ns trajectories to assess binding stability in aqueous and membrane environments (CHARMM force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
